Molecular Weight and Hydrogen-Bond Acceptor Count Differentiate Target Compound from Unsubstituted Pyrrolidine Analog
The target compound bears a 3-methoxy substituent that increases molecular weight by 30.03 g/mol (13.6% increase) and adds one hydrogen-bond acceptor relative to the unsubstituted comparator 2-(4-(pyrrolidin-1-yl)phenoxy)acetic acid (CAS 1368826-62-3) . In fragment-based drug discovery, a 13.6% mass increase with a concomitant H-bond acceptor gain is a meaningful perturbation that alters ligand efficiency metrics and binding pose predictions; the methoxy group is not isosteric with hydrogen.
| Evidence Dimension | Molecular weight and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | MW 251.28 g/mol, 5 H-bond acceptors (4 from carboxylic acid + ether + methoxy + pyrrolidine N) |
| Comparator Or Baseline | 2-(4-(Pyrrolidin-1-yl)phenoxy)acetic acid (CAS 1368826-62-3): MW 221.25 g/mol, 4 H-bond acceptors |
| Quantified Difference | ΔMW = +30.03 g/mol (+13.6%); ΔHBA = +1 |
| Conditions | Calculated from molecular formulas C13H17NO4 (target) vs. C12H15NO3 (comparator) |
Why This Matters
For procurement decisions in medicinal chemistry campaigns, the MW and HBA count directly impact ligand efficiency indices (LE, LLE) and predicted permeability; substituting the unsubstituted analog invalidates SAR without explicit re-synthesis and re-assay.
